molecular formula C6H6NO2S- B13748672 4-Ethyl-1,3-thiazole-5-carboxylate

4-Ethyl-1,3-thiazole-5-carboxylate

Cat. No.: B13748672
M. Wt: 156.18 g/mol
InChI Key: JUJNNKYDFBHNOW-UHFFFAOYSA-M
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Description

4-Ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at the 4-position and an ester (carboxylate) group at the 5-position. Thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structure allows for versatile modifications, making it a scaffold for synthesizing derivatives with tailored pharmacological profiles .

Properties

Molecular Formula

C6H6NO2S-

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H7NO2S/c1-2-4-5(6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)/p-1

InChI Key

JUJNNKYDFBHNOW-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(SC=N1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Ethyl 2-Chloroacetoacetate and Ammonium Dithiocarbamate

A patented method describes the preparation of ethyl 4-methyl-1,3-thiazole-5-carboxylate, which can be adapted for the ethyl-substituted analogue with modifications. The key steps are:

Step Reagents & Conditions Description Yield & Notes
1 Ethyl 2-chloroacetoacetate (0.61 mol), ammonium dithiocarbamate (0.64 mol), ethanol solvent, room temperature, 5 hours stirring Formation of ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate intermediate via cyclization Reaction monitored by TLC; product isolated by crystallization with hexane and water
2 Intermediate from step 1, acetic acid solvent, 0–5 °C, addition of 30% hydrogen peroxide, stirring 1 hour, neutralization with sodium carbonate, stirring at 25 °C for 1 hour Desulfurization reaction converting thioxo intermediate to ethyl 4-methyl-1,3-thiazole-5-carboxylate Total yield reported as 85%; product used without further purification

This method emphasizes mild conditions and efficient crystallization to yield high-purity thiazole carboxylates.

Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (Precursor)

Another approach involves the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be alkylated to introduce the ethyl group at the 4-position. The process includes:

Step Reagents & Conditions Description Yield & Notes
1 Ethanol solvent with 10–35% ethyl acetate, thiourea, sodium carbonate (weight ratio 0.01–0.1 relative to ethyl 2-chloroacetoacetate) Preparation of reaction medium
2 Warm to 40–55 °C, dropwise addition of ethyl 2-chloroacetoacetate, heat to 60–70 °C, maintain for 5–5.5 hours Cyclization to form thiazole ring
3 Distillation to remove solvent, cooling, filtration Isolation of crude product
4 Addition to water, pH adjustment to 9–10 with caustic soda, stirring 0.5 hours Precipitation and purification
5 Filtration and vacuum drying Final product: ethyl 2-amino-4-methylthiazole-5-carboxylate Yield >98%, melting point 172–173 °C

This method offers a short reaction time, low temperature, and high yield, suitable for scale-up.

Alkylation to Introduce the 4-Ethyl Group

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized by alkylation of ethyl 2-amino-1,3-thiazole-4-carboxylate with ethyl iodide under reflux in ethanol. Industrial processes may use continuous flow reactors with catalysts to optimize yield and purity. Typical reaction conditions involve:

  • Refluxing the amino-thiazole intermediate with ethyl iodide in ethanol.
  • Using bases or catalysts to facilitate nucleophilic substitution.
  • Purification by crystallization or chromatography.

This step is critical to achieve the ethyl substitution at the 4-position.

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Advantages Limitations
Cyclization with ammonium dithiocarbamate + desulfurization Ethyl 2-chloroacetoacetate, ammonium dithiocarbamate, H2O2 Room temp stirring + 0–5 °C desulfurization ~85% Mild conditions, simple purification Limited to methyl substitution without further alkylation
Thiourea and sodium carbonate mediated cyclization Ethanol/ethyl acetate solvent, thiourea, sodium carbonate, ethyl 2-chloroacetoacetate 40–70 °C, 5+ hours >98% (for amino intermediate) High yield, scalable, low temp Requires additional alkylation step for ethyl substitution
Alkylation of amino-thiazole intermediate Ethyl iodide, ethanol, reflux Reflux under catalytic/base conditions Variable, optimized industrially Direct ethyl introduction, adaptable to flow chemistry Requires pure intermediate, potential side reactions

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are utilized.

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-Ethyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4-Ethyl-1,3-thiazole-5-carboxylate with structurally related thiazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Applications/Synthesis Methods
This compound Ethyl (C4), COOEt (C5) C₈H₁₁NO₂S 185.24 g/mol Not explicitly provided Intermediate for bioactive molecules
Ethyl 4-methyl-1,3-thiazole-5-carboxylate Methyl (C4), COOEt (C5) C₇H₉NO₂S 171.21 g/mol 154203-99-3 Synthesized via multi-step process (ethyl acetoacetate + thioformamide)
Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate Hydroxy (C4), Phenyl (C2), COOEt (C5) C₁₃H₁₃NO₃S 275.31 g/mol Not provided LAT inhibitor for latent tuberculosis
Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate Benzofuran (C2), Ethyl (C4), COOMe (C5) C₁₆H₁₃NO₃S 299.35 g/mol 2172481-73-9 Versatile scaffold for drug discovery
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl (C2), Phenyl (C4), COOEt (C5) C₁₈H₁₆N₂O₂S 324.40 g/mol MFCD20265374 Potential building block for antitumor agents

Key Research Findings

Impact of Substituents on Activity

  • Ethyl vs. For instance, 4-ethyl derivatives show higher metabolic stability in vivo than methyl analogs .
  • Hydroxy and Aromatic Groups : Hydroxy or phenyl groups at C2/C4 (e.g., Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate) increase polarity, enhancing solubility and target interaction in LAT inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The ester group in thiazole derivatives is typically synthesized via cyclocondensation of thioureas with α-halo ketones or esters. For this compound analogs, hydrolysis under acidic (6M HCl, 80–90°C) or basic (10% NaOH in aqueous ethanol) conditions yields carboxylic acid derivatives with 78–90% efficiency. Solvent choice (e.g., THF for alkylation) and catalysts (e.g., NaH for deprotonation) critically impact reaction selectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., ethyl vs. methyl groups at position 4). Infrared (IR) spectroscopy identifies carbonyl (C=O) and thiazole ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography (using SHELX software for refinement) resolves ambiguities in stereochemistry and crystal packing .

Q. How does the ethyl substituent at position 4 influence the compound's solubility and reactivity?

  • Methodological Answer : The ethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity studies show that electron-donating groups (e.g., ethyl) at position 4 stabilize the thiazole ring against oxidation, whereas electron-withdrawing groups (e.g., nitro) increase susceptibility to nucleophilic attack at the ester moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from variations in substituent effects. For example, fluorophenoxy or bromo substituents at position 2 enhance antitumor activity (IC₅₀ < 10 μM in prostate cancer cells), while methyl groups may reduce potency. Systematic comparisons using isogenic cell lines and standardized assay protocols (e.g., MTT assays at 48h incubation) are critical .

Q. What computational strategies are effective for predicting the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Quantitative SAR (QSAR) models incorporating Hammett constants (σ) for substituent electronic effects and logP values for lipophilicity predict antimicrobial and anticancer activities. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like EGFR or bacterial topoisomerases. Density Functional Theory (DFT) calculations optimize geometry for synthetic feasibility .

Q. How can crystallographic data address inconsistencies in spectral assignments for thiazole derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks for ethyl and methyl groups) are resolved via single-crystal X-ray diffraction. SHELXL refinement confirms bond lengths and angles, while ORTEP-3 visualizes thermal ellipsoids to assess disorder. For example, a 1.48 Å C–S bond length in the thiazole ring confirms aromaticity, distinguishing it from non-planar analogs .

Q. What experimental designs optimize the synthesis of this compound for high-throughput medicinal chemistry?

  • Methodological Answer : Flow chemistry systems reduce reaction times (e.g., from 24h to 2h for bromo-substituted analogs) by maintaining precise temperature and mixing. Parallel synthesis arrays with diverse α-halo esters (e.g., chloro, bromo) and thioureas enable rapid library generation. Automated purification (e.g., flash chromatography with gradient elution) ensures >95% purity for biological screening .

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